Benzyl 4-methoxybenzoate

Description

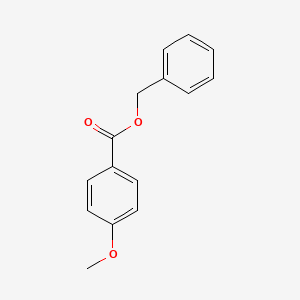

Structure

2D Structure

3D Structure

Properties

CAS No. |

65515-53-9 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

benzyl 4-methoxybenzoate |

InChI |

InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

InChI Key |

SWWYHGZVYNAAHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzyl 4 Methoxybenzoate

Direct Esterification Strategies for Benzyl (B1604629) 4-methoxybenzoate (B1229959)

Direct esterification, the reaction between a carboxylic acid and an alcohol, stands as a fundamental method for synthesizing benzyl 4-methoxybenzoate from 4-methoxybenzoic acid and benzyl alcohol. This approach encompasses a range of catalytic systems, from traditional acid catalysis to more modern, greener alternatives.

Traditional Acid-Catalyzed Approaches (e.g., concentrated sulfuric acid)

The classical Fischer-Speier esterification remains a widely practiced method for producing esters. rsc.orgmasterorganicchemistry.com This reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. rsc.org

In a typical procedure for synthesizing this compound, 4-methoxybenzoic acid and benzyl alcohol are refluxed with a catalytic amount of concentrated sulfuric acid. The use of an excess of one of the reactants, usually the less expensive one, can also shift the equilibrium to favor product formation. While effective, this method can have drawbacks, including the use of corrosive acids and potential side reactions with sensitive substrates. dergipark.org.tr

| Reactants | Catalyst | Conditions | Yield |

| 4-methoxybenzoic acid, Benzyl alcohol | Concentrated H₂SO₄ | Reflux | High |

| 4-hydroxy-3-methoxybenzoic acid, Benzyl alcohol | Concentrated H₂SO₄ | Reflux | - |

Transition Metal-Catalyzed Esterification (e.g., Ru, Pd)

Transition metal catalysts offer alternative pathways for esterification, often under milder conditions and with higher selectivity. researchgate.net Ruthenium and palladium complexes have been explored for their catalytic activity in C-H activation and coupling reactions, which can be applied to ester synthesis. researchgate.netacs.org

Palladium-catalyzed reactions, for instance, can facilitate the direct benzylation of carboxylic acids with toluene (B28343), activating the benzylic C-H bond. labxing.com Although not a direct esterification in the traditional sense, it provides a route to benzyl esters. For example, the reaction of 4-methylbenzoic acid with toluene in the presence of a palladium catalyst yielded benzyl 4-methylbenzoate. labxing.com Similar strategies could be applicable to the synthesis of this compound. Palladium nanoparticles supported on nitrogen-doped carbon have also been used to catalyze the direct esterification of carboxylic acids with alkylarenes without the need for oxidants. researchgate.net

Ruthenium complexes are also effective catalysts for various organic transformations, including the addition of carboxylic acids to alkynes. acs.org While specific examples for the direct synthesis of this compound are less common in the provided context, the broad utility of ruthenium in C-O bond formation suggests its potential in this area. researchgate.net

| Catalyst System | Reactants | Key Feature |

| Pd(OAc)₂ / Ag₂CO₃ / 1,4-benzoquinone | Benzoic acid, MBH Alcohols | C-H Alkenylation |

| Pd NPs on N-doped carbon | Carboxylic acids, Alkylarenes | Oxidant-free dehydrogenative coupling |

| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Benzoic acids, Trifluoromethylated alkynes | Addition to alkynes |

Organocatalytic and Metal-Free Synthetic Protocols (e.g., PPh3/N-Chlorobenzotriazole system)

Growing interest in sustainable chemistry has led to the development of metal-free and organocatalytic esterification methods. nih.gov These approaches avoid the use of potentially toxic and expensive heavy metals. One such system involves the use of triphenylphosphine (B44618) (PPh₃) in combination with an N-chlorobenzotriazole, which activates the carboxylic acid for nucleophilic attack by the alcohol.

Other metal-free strategies include the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to promote the esterification of benzylic C-H bonds with carboxylic acids. nih.gov Another notable metal-free approach utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with tert-butyl hydroperoxide (TBHP) as a co-oxidant for the oxidative esterification of benzylic C-H bonds. wiley.com

| Catalyst/Reagent System | Reactant Types | Key Feature | Reference |

| DDQ | Diphenylmethane, Benzoic acid | Metal- and iodide-free oxidation | nih.gov |

| Tetrabutylammonium iodide / TBHP | Benzylic substrates, Carboxylic acids | Metal-free oxidative coupling | wiley.com |

| 1-Butylpyridinium (B1220074) iodide / TBHP | Benzoic acid, Toluene | Recyclable ionic liquid catalyst | rsc.org |

Solvent-Free and Green Chemistry Approaches (e.g., ionic liquids, microwave irradiation)

In line with the principles of green chemistry, solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation are gaining prominence. researchgate.netoatext.com Ionic liquids, which are salts with low melting points, are particularly interesting as they can act as both the solvent and the catalyst, are often recyclable, and have negligible vapor pressure. rsc.orgbeilstein-journals.orgresearchgate.net

The synthesis of this compound has been achieved with a 75% yield using a heterocyclic ionic liquid, 1-butylpyridinium iodide, as a catalyst under metal-free conditions. rsc.orgrsc.org This method involves the direct oxidative esterification between the Csp³–H bond of toluene and 4-methoxybenzoic acid. rsc.org

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields. researchgate.netoatext.com The Fischer esterification of benzoic acids with various alcohols, including benzyl alcohol, has been successfully carried out under solvent-free microwave irradiation using Brønsted acidic ionic liquids, achieving good to excellent yields. researchgate.net Modified montmorillonite (B579905) K10 clay has also been used as a solid acid catalyst for the solvent-free esterification of substituted benzoic acids, including p-methoxybenzoic acid, with benzyl alcohol. ijstr.org

| Approach | Catalyst/Medium | Key Advantages | Yield of this compound |

| Ionic Liquid Catalysis | 1-Butylpyridinium iodide | Recyclable, metal-free | 75% rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Brønsted acidic ionic liquids | Rapid, solvent-free, high yields | Not specified, but generally high for benzyl esters researchgate.net |

| Solid Acid Catalysis | Phosphoric acid modified Montmorillonite K10 | Solvent-free, reusable catalyst | High yield ijstr.org |

Transesterification Reactions Involving this compound Precursors

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, provides an alternative route to this compound. This method typically starts with a more readily available ester of 4-methoxybenzoic acid, such as the methyl or ethyl ester.

Exchange Reactions with 4-Methoxybenzyl Alcohol

While the provided outline specifies exchange reactions with 4-methoxybenzyl alcohol, it is important to clarify that for the synthesis of this compound, the transesterification would involve a precursor ester of 4-methoxybenzoic acid (e.g., methyl 4-methoxybenzoate) reacting with benzyl alcohol. Conversely, reacting an ester with 4-methoxybenzyl alcohol would produce a 4-methoxybenzyl ester. nih.govmdpi.com

The transesterification of methyl 4-methoxybenzoate with benzyl alcohol can be catalyzed by acids or bases. The reaction equilibrium is driven forward by removing the more volatile alcohol byproduct (in this case, methanol). nih.gov This method is advantageous as it can avoid the use of harsh conditions associated with acid chlorides. Natural phosphates have also been shown to catalyze the transesterification of methyl benzoate (B1203000) with various alcohols. researchgate.net Enzyme-catalyzed transesterification, for example using lipases, also represents a green alternative for the synthesis of various esters. mdpi.com

| Precursor Ester | Alcohol | Catalyst | Key Feature |

| Methyl 4-methoxybenzoate | Benzyl Alcohol | Acid or Base (e.g., Ti(OEt)₄, NaOMe) | Exchange of alcohol moiety |

| Methyl benzoate | Various alcohols | Natural Phosphate | Heterogeneous catalysis |

| Vinyl acetate (B1210297) | Benzyl alcohol derivatives | Lipase | Enzymatic synthesis |

Catalytic Systems for Ester Exchange

The synthesis of this compound can be achieved through transesterification, a process that involves the exchange of the alkoxy group of an ester with another alcohol. This method is a significant alternative to direct esterification, particularly when the starting materials are readily available. The general reaction involves reacting a methyl or ethyl ester of 4-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst.

Various catalytic systems can be employed to facilitate this reaction, ranging from traditional acid and base catalysts to more advanced heterogeneous and organocatalytic systems. beilstein-journals.org

Acid and Base Catalysts : Conventional catalysts like sulfuric acid or sodium methoxide (B1231860) can be effective. However, these homogeneous catalysts often require neutralization and separation steps, complicating the purification process.

Heterogeneous Catalysts : Solid catalysts offer advantages in terms of separation and reusability. researchgate.net Materials such as zinc oxides, alkali-doped oxides, and sulfonated zeolites have demonstrated efficacy in transesterification reactions. mdpi.com For instance, natural phosphates have been used to catalyze the transesterification of methylbenzoate with various alcohols, indicating their potential applicability for producing this compound. researchgate.net

Organocatalysts : Ionic liquids, such as 1-methyl-3-butylimidazolium hydroxide (B78521), have emerged as effective catalysts for transesterification under mild conditions. beilstein-journals.org These systems can offer high activity and selectivity.

The choice of catalyst and reaction conditions, such as temperature and the molar ratio of reactants, plays a crucial role in the reaction's efficiency and yield. researchgate.net

Table 1: Overview of Potential Catalytic Systems for Transesterification

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Homogeneous Acid/Base | Sulfuric Acid, Sodium Methoxide | Readily available, well-established |

| Heterogeneous Solid | Zinc Oxide, Natural Phosphates, Sulfonated Zeolites | Ease of separation, reusability, thermal stability |

| Organocatalysts | Imidazolium-based Ionic Liquids | High activity under mild conditions, potential for high selectivity |

Advanced Chemical Transformations of this compound

Beyond its synthesis, this compound can undergo several advanced chemical transformations, which are critical for various applications, including deprotection strategies and the synthesis of fine chemicals.

Hydrogenolysis Reactions and Mechanisms

Hydrogenolysis is a key reaction for the cleavage of benzyl esters. acsgcipr.org It typically involves the cleavage of a carbon-oxygen bond by the addition of hydrogen. In the case of this compound, this can lead to the formation of toluene and 4-methoxybenzoic acid.

A significant advancement in ester transformation is the selective cleavage of the β-C–O bond. Research has demonstrated the hydrogenolysis of benzyl benzoate derivatives, including this compound, through this pathway. rsc.org This transformation is distinct from the more common α-C–O bond cleavage observed in the hydrogenolysis of many esters. rsc.org The reaction proceeds under atmospheric pressure of hydrogen gas, highlighting a move towards milder reaction conditions. rsc.org

The catalytic system for this specific β-C–O bond cleavage often involves first-row transition metals, with cobalt complexes showing particular promise. nih.gov A specific phenanthroline-based PNNP-cobalt(I) complex has been identified as a highly effective catalyst. rsc.orgnih.gov This complex functions not merely as a catalyst but also as a hydrogen reservoir, facilitating the hydrogenolysis process through a long-range metal-ligand cooperation mechanism. rsc.orgnih.gov The ligand backbone plays an active role in the H2 activation and subsequent hydrogen transfer steps. rsc.org

Mechanistic studies reveal a sophisticated pathway for the cobalt-catalyzed hydrogenolysis. The process is initiated by the deprotonation of the catalyst precursor to form an active Co(I) species. rsc.org This species activates molecular hydrogen, with the hydrogen atoms being added to the ligand backbone. rsc.org A crucial step involves an electron transfer from the Co(I) center to the ester substrate, which facilitates the β-C–O bond cleavage. rsc.org In the hydrogenolysis of this compound (BnBz-(OMe, H)) using this system, the reaction yields 4-methoxybenzoic acid and toluene. rsc.org

Table 2: Hydrogenolysis of this compound Catalyzed by a PNNP-Cobalt(I) Complex

| Substrate | Product 1 | Yield (%) | Product 2 | Yield (%) |

|---|---|---|---|---|

| This compound | 4-methoxybenzoic acid | 78 | Toluene | 58 |

Reaction Conditions: 5 mol% catalyst, DBU (2 equiv.), H2 (1 atm), DMSO, 100 °C, 15 h. Data sourced from The Royal Society of Chemistry. rsc.org

Oxidative Esterification Processes

Oxidative esterification provides a direct route to this compound from more fundamental precursors, often bypassing the need to pre-synthesize a carboxylic acid or an activated derivative. These methods typically involve the cross-dehydrogenative coupling (CDC) of an alcohol and an aldehyde or an alkylbenzene. googleapis.comgoogle.com

Several catalytic systems have been developed for this purpose:

Copper-Catalyzed Systems : Copper(II) has been used as a catalyst in CDC reactions to synthesize benzylic esters from aldehydes and alkylbenzenes. googleapis.comgoogle.com

Metal-Free Systems : To avoid the cost and toxicity of transition metals, metal-free oxidative esterification methods have been developed. nih.gov One such system uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant to couple diarylmethanes with carboxylic acids. nih.gov Another approach employs tetrabutylammonium iodide (TBAI) as a catalyst with an co-oxidant for the coupling of benzylic C-H bonds with carboxylic acids. wiley.com

Ionic Liquid-Mediated Oxidation : Basic ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc), have been shown to catalyze the self-esterification of benzyl alcohols using oxygen as the oxidant, indicating their potential for cross-esterification reactions as well. nih.gov

A patent describes the preparation of this compound in an 88% yield via an oxidative process, highlighting the industrial relevance of this methodology. google.com

Table 3: Selected Catalytic Systems for Oxidative Esterification

| Catalytic System | Reactants | Key Features |

|---|---|---|

| Copper(II) | Aldehydes and Alkylbenzenes | Cross-dehydrogenative coupling (CDC) |

| DDQ (metal-free) | Diarylmethanes and Carboxylic Acids | Avoids transition metal catalysts |

| TBAI/Co-oxidant (metal-free) | Benzylic substrates and Carboxylic Acids | Metal-free catalytic system |

| [EMIM]OAc (metal-free) | Alcohols (self or cross-esterification) | Uses O2 as oxidant, green solvent potential |

Ionic Liquid-Catalyzed Oxidative Esterification of Benzylic Hydrocarbons

A notable method for synthesizing benzyl esters involves the direct oxidative esterification of benzylic hydrocarbons with carboxylic acids, facilitated by an ionic liquid catalyst. scispace.com This approach represents a more atom-economical pathway compared to traditional methods that require pre-functionalized starting materials like benzyl alcohols or halides. scispace.com

In a specific application, the reaction of toluene with 4-methoxybenzoic acid can be catalyzed by 1-butylpyridinium iodide ([BPy]I) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. rsc.org This reaction, conducted at 80°C, yields this compound. rsc.org The ionic liquid catalyst is not only effective but also recyclable; it can be recovered from the aqueous phase after the reaction and reused multiple times without a significant loss of activity. scispace.com

The proposed mechanism begins with the oxidation of the iodide in the ionic liquid by TBHP to form active iodine species. scispace.com These species then facilitate the homolytic cleavage of a benzylic C-H bond of toluene to generate a benzyl radical. This radical can then combine with the carboxylic acid, and subsequent oxidation leads to the final ester product. scispace.com

Ionic Liquid-Catalyzed Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Yield | Reference |

|---|---|---|---|---|---|

| Toluene | 4-Methoxybenzoic Acid | [BPy]I | TBHP | 75% | rsc.org |

Metal-Free Oxidative Esterification Approaches

The development of metal-free synthesis protocols is a significant goal in green chemistry to avoid the cost and toxicity associated with transition metals. nih.gov Several metal-free methods for the oxidative esterification of C-H bonds are available.

One effective strategy combines a quaternary ammonium (B1175870) iodide, such as tetrabutylammonium iodide (Bu4NI), with a strong oxidant like TBHP. scispace.comrsc.org For instance, the synthesis of 4-methoxythis compound, a closely related ester, is achieved by the cross-dehydrogenative coupling of 4-methoxytoluene (as the precursor for both the alcohol and acid components) using a Bu4NI/TBHP system. rsc.org This demonstrates a direct approach from an alkylbenzene to an ester. rsc.org

Another powerful metal-free oxidant for this type of transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov DDQ can promote the esterification of benzylic C-H bonds with carboxylic acids. This method allows for the coupling of various diarylmethanes with carboxylic acids in good to high yields under iodide-free conditions. nih.gov While a specific example for this compound is not detailed, the general applicability to a wide range of carboxylic acids, including heteroaromatic and aliphatic ones, suggests its potential for this synthesis. nih.gov

Metal-Free Oxidative Esterification Methods

| System | Reactants | Key Features | Reference |

|---|---|---|---|

| Bu₄NI / TBHP | Alkylbenzenes and/or Carboxylic Acids | Catalytic iodide promotes the reaction with a stoichiometric oxidant. | scispace.comrsc.org |

| DDQ | Diarylmethanes and Carboxylic Acids | Uses a quinone as the oxidant under metal- and iodide-free conditions. | nih.gov |

Photooxidation Mechanisms of Related Benzyl Alcohols

The photooxidation of benzyl alcohols to their corresponding aldehydes is a related transformation that provides insight into the reactivity of the benzylic position. Studies on 4-methoxybenzyl alcohol are particularly relevant. The selective oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) can be achieved using various photocatalytic systems under light irradiation. nih.govwhiterose.ac.uk

One efficient system employs a flavin-zinc(II)-cyclen complex as a photomediator. nih.govresearchgate.net Upon irradiation, a photoinduced electron transfer occurs from the coordinated 4-methoxybenzyl alcohol to the flavin chromophore, initiating the oxidation. nih.govresearchgate.net The reduced flavin is then reoxidized by air, allowing the catalyst to turn over. nih.gov This intramolecular process is significantly more efficient than comparable intermolecular reactions. nih.gov

Heterogeneous photocatalysts, such as bismuth vanadate (B1173111) nanoparticles (nan-BiVO4), are also effective for the aerobic photooxidation of benzyl alcohols using visible light. whiterose.ac.uk The mechanism involves the generation of electron-hole pairs in the semiconductor upon irradiation. The photogenerated holes oxidize the alcohol to a radical cation, which then proceeds to form the aldehyde. whiterose.ac.uk

More recently, a catalyst-free mechanism for the photooxidation of benzylic alcohols initiated by UV or purple light has been described. mdpi.com This process is proposed to be an autocatalytic radical chain reaction where the hydroperoxyl radical (HOO•) acts as the key chain carrier, abstracting a hydrogen atom from the alcohol to propagate the chain. mdpi.com

Photooxidation of 4-Methoxybenzyl Alcohol

| Catalyst/System | Radiation Source | Key Mechanistic Step | Reference |

|---|---|---|---|

| Flavin-zinc(II)-cyclen | Visible Light | Intramolecular photoinduced electron transfer. | nih.govresearchgate.net |

| Bismuth Vanadate (nan-BiVO4) | Visible Light (Blue LED) | Oxidation by photogenerated holes on the semiconductor surface. | whiterose.ac.uk |

| Catalyst-Free | UV/Purple Light | Autocatalytic radical chain reaction with HOO• as chain carrier. | mdpi.com |

Aminolysis and Other Nucleophilic Acyl Substitution Reactions

The ester functional group in this compound is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the benzyloxy leaving group. Aminolysis, the reaction with an amine, is a archetypal example of this reactivity.

Kinetics and Reaction Mechanism Studies in Aprotic Solvents

The aminolysis of esters in aprotic solvents like acetonitrile (B52724) has been extensively studied to elucidate reaction mechanisms. koreascience.kr These reactions can proceed through either a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate (T±). koreascience.krresearchgate.net The stability of this intermediate is a key factor determining the operative pathway. researchgate.net In aprotic solvents, which poorly solvate charged species, a zwitterionic tetrahedral intermediate is highly unstable, which can favor a concerted mechanism. koreascience.kr

Kinetic studies often involve creating Brønsted-type plots (logarithm of the rate constant vs. the pKa of the amine). researchgate.netnih.gov

A linear plot with a high slope (βnuc ≈ 0.8-1.0) is indicative of a stepwise mechanism where the breakdown of the tetrahedral intermediate to form products is the rate-determining step. koreascience.krnih.gov

A linear plot with a lower slope (βnuc ≈ 0.4-0.6) is often associated with a concerted mechanism. researchgate.net

Biphasic plots suggest a change in the rate-determining step from intermediate breakdown (for less basic amines) to intermediate formation (for more basic amines). nih.gov

For esters with good leaving groups, the reaction in acetonitrile often proceeds through a stepwise mechanism. koreascience.kr Given that the benzyloxy group is a moderately good leaving group, the aminolysis of this compound would likely proceed via a tetrahedral intermediate.

Influence of Steric and Electronic Effects on Reactivity

Both steric and electronic factors significantly influence the rate of nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iq

Electronic Effects: The reactivity of the carbonyl carbon is paramount. libretexts.org It is enhanced by electron-withdrawing groups on the acyl moiety (the 4-methoxybenzoate part) and diminished by electron-donating groups. libretexts.org The 4-methoxy group on the benzoate ring is an electron-donating group via resonance, which reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl group. This effect would decrease the rate of nucleophilic attack. Conversely, electron-withdrawing substituents would increase the reaction rate. acs.org

Steric Effects: The accessibility of the carbonyl carbon to the incoming nucleophile is crucial. uomustansiriyah.edu.iq Steric hindrance from bulky groups on either the acyl portion or the nucleophilic amine will slow the reaction rate. libretexts.orgmst.edu Unhindered, accessible carbonyl groups react more readily. uomustansiriyah.edu.iq Therefore, the aminolysis of this compound would be faster with less sterically demanding amines like piperidine (B6355638) compared to more hindered ones like diethylamine. mst.edu

Functionalization and Derivatization at Aromatic Rings

The two aromatic rings in this compound offer sites for further chemical modification, typically through electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents on each ring.

On the 4-Methoxybenzoate Ring:

The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance.

The ester group (-COOBn) is a deactivating, meta-directing group because of its electron-withdrawing inductive and resonance effects. The powerful activating effect of the methoxy group dominates, meaning electrophilic substitution will occur primarily at the positions ortho to the methoxy group (C3 and C5).

On the Benzyl Ring:

The benzyloxy group (-OCH₂Ph) is connected via an oxygen atom, making it an activating, ortho, para-directing substituent. Therefore, electrophiles will preferentially add to the ortho and para positions of this ring.

Methodologies for such functionalizations are well-established and include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation, and acylation. The specific conditions would need to be controlled to manage selectivity between the two rings and avoid cleavage of the ester bond, which can be susceptible to the strong acids used in some of these reactions.

Electrophilic Aromatic Substitutions (e.g., nitration) on Related Benzoate Structures

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on substituted benzenes is heavily influenced by the electronic nature of the substituents already present on the ring. uci.edu Substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

In the case of simple alkyl benzoates, such as methyl benzoate or ethyl benzoate, the ester group (-COOR) acts as a deactivating, meta-directing group. ucalgary.ca The ester functionality withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609) itself. libretexts.orgucalgary.ca The deactivation is not uniform across all positions; the ortho and para positions are more deactivated than the meta position. Consequently, when an electrophile, such as the nitronium ion (NO₂⁺) generated from a mixture of nitric and sulfuric acid, attacks the ring, it preferentially substitutes at the meta position. aiinmr.comquora.com

For example, the nitration of ethyl benzoate yields predominantly the meta-substituted product, with smaller amounts of the ortho and para isomers. libretexts.org

Table 1: Product Distribution in the Nitration of Ethyl Benzoate

| Isomer | Relative Rate of Substitution | Product Percentage |

|---|---|---|

| ortho-Nitrobenzoate | 0.053 | 22% |

| meta-Nitrobenzoate | 0.17 | 73% |

| para-Nitrobenzoate | 0.012 | 5% |

Data derived from relative rate studies of nitration reactions. libretexts.org

For this compound, the scenario is more complex. The benzoate ring possesses two competing substituents: the deactivating, meta-directing benzyl ester group at C1 and the strongly activating, ortho-, para-directing methoxy group (-OCH₃) at C4. In such cases, the directing effect of the most powerful activating group dominates. The methoxy group strongly donates electron density to the ring via a resonance effect, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions relative to its own position. libretexts.org

Given that the para position is already occupied by the ester group, electrophilic attack is directed to the positions ortho to the methoxy group, which are C3 and C5. Therefore, electrophilic substitution reactions like nitration or halogenation on this compound are expected to yield 3-substituted products almost exclusively.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful and regioselective method for the functionalization of aromatic compounds. acs.org The strategy relies on the presence of a "directed metalation group" (DMG) on the aromatic ring. This group, typically containing a heteroatom, coordinates to an organolithium base (like n-BuLi or s-BuLi), directing the deprotonation (metalation) to the adjacent ortho position. acs.org This generates a stabilized aryl lithium species, which can then be quenched with a wide variety of electrophiles to introduce a new substituent with high regiocontrol.

The methoxy group is a well-established and effective directed metalation group. In substrates containing a methoxy group, treatment with a strong lithium base at low temperatures leads to selective deprotonation at the ortho-carbon. For this compound, the methoxy group at C4 would direct metalation to the C3 and C5 positions. Since these positions are equivalent, a single ortho-lithiated species would be formed.

Research on related structures, such as 2-methoxybenzoic acid, demonstrates the power of this approach. In this case, the carboxylate group (formed by initial deprotonation of the acid) and the methoxy group work in concert to direct metalation exclusively to the position between them. organic-chemistry.org While the ester group in this compound is a weaker DMG than a carboxylate, the directing influence of the methoxy group is significant. The lithiation of this compound would be expected to occur at the C3 position, providing a route to 3-substituted derivatives that are complementary to those accessible via electrophilic substitution.

An alternative strategy, directed C-H borylation, uses iridium or ruthenium catalysts to achieve ortho-borylation. Certain oxygenated directing groups, including benzoates, have been shown to direct this transformation, leading to ortho-borylated products that can be further functionalized through cross-coupling reactions. rsc.org

Table 2: Directed Metalation Strategies for Methoxy-Substituted Aromatics

| Directing Group(s) | Reagent System | Site of Metalation | Reference |

|---|---|---|---|

| 2-Methoxy and 1-Carboxylate | s-BuLi/TMEDA | C3 (ortho to carboxylate) | organic-chemistry.org |

| 2-Methoxy and 1-Carboxylate | n-BuLi/t-BuOK | C6 (ortho to methoxy) | organic-chemistry.org |

| O-Carbamate | s-BuLi/TMEDA | ortho to carbamate | acs.org |

| Methoxy | n-BuLi or s-BuLi | ortho to methoxy | acs.org |

TMEDA = Tetramethylethylenediamine, t-BuOK = Potassium tert-butoxide

These strategies underscore the synthetic versatility of this compound, allowing for precise modification of the aromatic core through mechanistically distinct pathways.

Spectroscopic and Crystallographic Elucidation of Benzyl 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For benzyl (B1604629) 4-methoxybenzoate (B1229959), both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence for its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of benzyl 4-methoxybenzoate, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals corresponding to the different types of protons in the molecule. rsc.org

The protons on the 4-methoxybenzoyl group appear as distinct signals. The two aromatic protons adjacent to the carbonyl group (ortho protons) resonate as a doublet at approximately 8.01 ppm with a coupling constant (J) of 9.0 Hz. rsc.org The two aromatic protons adjacent to the methoxy (B1213986) group (meta protons) appear as a multiplet in the region of 6.85-6.87 ppm. rsc.org The three protons of the methoxy group (–OCH₃) give rise to a sharp singlet at around 3.75 ppm. rsc.org

The protons of the benzyl group also show characteristic resonances. The five protons of the phenyl ring appear as a multiplet in the range of 7.29-7.41 ppm. rsc.org The two benzylic protons (–CH₂–) are observed as a singlet at approximately 5.31 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment | Reference |

|---|---|---|---|---|---|

| 8.01 | d | 9.0 | 2H | Aromatic (ortho to C=O) | rsc.org |

| 7.29-7.41 | m | 5H | Aromatic (benzyl ring) | rsc.org | |

| 6.85-6.87 | m | 2H | Aromatic (meta to C=O) | rsc.org | |

| 5.31 | s | 2H | Benzylic (–CH₂–) | rsc.org | |

| 3.75 | s | 3H | Methoxy (–OCH₃) | rsc.org |

d = doublet, m = multiplet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound, the carbonyl carbon of the ester group is typically observed at a chemical shift of around 165.85 ppm. rsc.org

The aromatic carbons of the 4-methoxybenzoyl group show distinct signals. The carbon atom attached to the methoxy group resonates at approximately 163.18 ppm, while the quaternary carbon of the ester linkage appears at about 122.26 ppm. rsc.org The two aromatic carbons ortho to the carbonyl group are found at 131.47 ppm, and the two carbons meta to the carbonyl group are at 113.38 ppm. rsc.org

For the benzyl group, the five aromatic carbons resonate in the range of 127.84 to 128.31 ppm, with the quaternary carbon to which the benzylic group is attached appearing at 136.09 ppm. rsc.org The benzylic carbon (–CH₂–) gives a signal at approximately 66.10 ppm, and the methoxy carbon (–OCH₃) is observed at 55.09 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment | Reference |

|---|---|---|

| 165.85 | Carbonyl (C=O) | rsc.org |

| 163.18 | Aromatic (C-OCH₃) | rsc.org |

| 136.09 | Aromatic (Quaternary - Benzyl) | rsc.org |

| 131.47 | Aromatic (ortho to C=O) | rsc.org |

| 128.31 | Aromatic (Benzyl) | rsc.org |

| 127.88 | Aromatic (Benzyl) | rsc.org |

| 127.84 | Aromatic (Benzyl) | rsc.org |

| 122.26 | Aromatic (Quaternary - Ester) | rsc.org |

| 113.38 | Aromatic (meta to C=O) | rsc.org |

| 66.10 | Benzylic (–CH₂–) | rsc.org |

| 55.09 | Methoxy (–OCH₃) | rsc.org |

Advanced NMR Techniques for Conformational Analysis and Purity Assessment

While ¹H and ¹³C NMR are primary tools for structural confirmation, advanced NMR techniques can provide deeper insights into the conformational preferences and purity of this compound. Techniques such as 2D NMR (COSY, HSQC, HMBC) can be employed to resolve overlapping signals and definitively assign proton and carbon resonances, which is particularly useful for complex aromatic regions. These methods help in tracing the connectivity between protons and carbons, confirming the structural assembly of the molecule. For instance, Heteronuclear Single Quantum Coherence (HSQC) can correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), aiding in the assignment of quaternary carbons and confirming the ester linkage.

Furthermore, advanced NMR methods are crucial for assessing the purity of the compound. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified reference standard. This provides a highly accurate and precise measure of purity, which is essential for research and quality control purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Characteristic Vibrational Modes and Functional Group Assignments

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

The most prominent feature is the strong absorption band due to the C=O stretching vibration of the ester carbonyl group, which typically appears in the range of 1710–1740 cm⁻¹. Another key absorption is the C–O stretching vibration of the ester linkage, which gives rise to bands in the 1250–1100 cm⁻¹ region.

The aromatic C–H stretching vibrations are observed in the region of 3100–3000 cm⁻¹. The presence of the methoxy group is indicated by C-H bending vibrations, with characteristic bands around 1375 cm⁻¹ and 1450 cm⁻¹. The out-of-plane bending vibrations of the substituted benzene (B151609) rings also give rise to specific patterns in the lower frequency region of the spectrum, which can help to confirm the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3100–3000 | C–H stretch | Aromatic | |

| 1710–1740 | C=O stretch | Ester Carbonyl | |

| 1450 & 1375 | C–H bend | Methoxy | |

| 1250–1100 | C–O stretch | Ester Linkage |

Raman spectroscopy, being a complementary technique to IR, is particularly useful for observing vibrations of non-polar bonds. pace.edu For this compound, Raman spectra would be expected to show strong bands for the aromatic ring vibrations and the C=C bonds within the rings.

Computational Vibrational Analysis and Spectral Interpretation

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to supplement and interpret experimental vibrational spectra. researchgate.netscirp.org By calculating the vibrational frequencies and normal modes of a molecule, it is possible to make detailed assignments of the observed IR and Raman bands.

For this compound, DFT calculations can be performed to optimize the molecular geometry and predict the vibrational spectrum. scirp.org These theoretical spectra can then be compared with the experimental data. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model, leading to better agreement with the experimental wavenumbers. acs.org This combined experimental and computational approach allows for a more confident and detailed interpretation of the vibrational spectra, confirming the presence of specific functional groups and providing insights into the molecule's conformational properties. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing critical information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Ion Confirmation

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. phmethods.net This technique is instrumental in confirming the molecular weight of synthesized or isolated compounds. In the analysis of benzoate (B1203000) derivatives, LC-MS is frequently employed to identify the molecular ion peak, which corresponds to the mass of the intact molecule, often with a proton added ([M+H]⁺) or another adduct like sodium ([M+Na]⁺). nih.gov

For this compound, with a molecular formula of C₁₅H₁₄O₃, the expected molecular weight is approximately 242.27 g/mol . LC-MS analysis would be expected to show a prominent peak at or near m/z 243 in positive ion mode, confirming the presence of the protonated molecule. The retention time (RT) in the liquid chromatography phase provides an additional layer of identification. rjpharmacognosy.ir The choice of ionization source, such as electrospray ionization (ESI), is crucial for generating gas-phase ions from the liquid eluent for mass analysis. phmethods.net The precision of the mass measurement in a standard LC-MS is typically sufficient for initial confirmation of the compound's identity. ut.ee

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). innovareacademics.inresearchgate.net This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. innovareacademics.in Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common high-resolution mass analyzers. researchgate.net

For this compound (C₁₅H₁₄O₃), the exact mass can be calculated. Using the most abundant isotopes (¹²C, ¹H, ¹⁶O), the theoretical exact mass is significantly more precise than the nominal mass. HRMS can measure this with high accuracy, allowing for the unambiguous confirmation of the elemental formula. This capability is crucial for distinguishing between isomers and other compounds that might have the same integer mass. innovareacademics.in

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Exact Mass | 226.099379685 Da |

| IUPAC Name | benzyl 4-methylbenzoate |

| InChI | InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

| InChIKey | LNXGEZSXCGDUSD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

| Data sourced from PubChem CID 230518 nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. mdpi.com For aromatic esters like this compound, these interactions can include C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π system of an aromatic ring on a neighboring molecule. The crystal structure of a related compound, benzoylmethyl 4-methoxybenzoate, reveals that weak C—H···O hydrogen bonds and C—H···π interactions are crucial in stabilizing the crystal structure, linking the molecules into a two-dimensional network. core.ac.uk Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within the crystal. iucr.org

Confirmation of Molecular Stereochemistry and Torsion Angles

X-ray crystallography provides unequivocal confirmation of a molecule's stereochemistry. A key aspect of this is the determination of torsion angles, which describe the rotation around a chemical bond. For flexible molecules like this compound, the torsion angles between the phenyl ring, the ester group, and the benzyl group define its conformation in the solid state. In a similar structure, benzoylmethyl 4-methoxybenzoate, the dihedral angle between the two aromatic rings was found to be 71.21 (6)°. core.ac.uk The conformation of the methoxy group relative to the benzene ring is also a critical structural feature. science.gov These experimentally determined angles can be compared with those predicted by computational modeling.

Theoretical and Computational Investigations on Benzyl 4 Methoxybenzoate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the electronic level. For aromatic esters like Benzyl (B1604629) 4-methoxybenzoate (B1229959), these methods provide a detailed picture of the molecule's preferred three-dimensional structure, its electronic characteristics, and the nature of its chemical bonds. Such calculations are foundational for understanding and predicting chemical reactivity. nih.govscirp.org

The initial step in most quantum chemical investigations is geometry optimization. This process computationally determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules with rotatable bonds, a conformational analysis is performed to identify various stable conformers and their relative energies. nih.gov

Research involving Benzyl 4-methoxybenzoate has utilized DFT calculations to optimize its geometry. For instance, in a study focused on iridium-catalysed deuterium (B1214612) labelling, the structure of this compound was optimized in the gas phase using the M06 functional. This process is crucial for obtaining an accurate representation of the molecule before investigating its reactivity.

The optimization of molecular geometry for similar benzoate (B1203000) esters is typically carried out using DFT methods, such as the B3LYP functional, with a well-defined basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net These calculations provide precise bond lengths and angles for the molecule in its ground state.

Table 1: Common Methodologies for Geometry Optimization Interactive table available in supported environments.

| Parameter | Description |

|---|---|

| Method | Density Functional Theory (DFT) is a common choice. Functionals like B3LYP and M06 are frequently used. researchgate.net |

| Basis Set | A set of functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) are common for organic molecules, offering a balance of accuracy and computational cost. nih.gov |

| Environment | Calculations can be performed in the gas phase (in vacuum) or by incorporating a solvent model to simulate solution-phase behavior. |

| Output | The primary outputs are the optimized Cartesian coordinates of each atom, bond lengths, bond angles, and dihedral angles of the lowest energy conformer. |

The electronic structure of a molecule governs its reactivity. Key insights are derived from the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govscirp.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. scirp.orgresearchgate.net

Another vital tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, using a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov This allows for the prediction of sites where the molecule is likely to interact with other chemical species.

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies Interactive table available in supported environments.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of a molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ ≈ -χ) | A measure of electrophilic power. |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. nih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

Table 3: Example of NBO Analysis Output (Hypothetical for this compound) Interactive table available in supported environments.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O-atom in C=O | π*(C-O in ester) | ~25-35 | π-conjugation |

| π(Aromatic Ring 1) | π*(Aromatic Ring 2) | ~5-15 | π-π conjugation |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the surrounding environment.

MD simulations can be used to explore the conformational landscape of this compound, revealing how its structure fluctuates in different environments, such as in a vacuum, in a solvent, or within a crystal lattice. acs.org For instance, simulations can help understand the flexibility of the benzyl and methoxybenzoate moieties and the rotational barriers of the single bonds connecting them. Such studies on analogous molecules have been used to explain tendencies toward crystallization and to understand the mechanisms of phase transitions. acs.org

The solvent environment can significantly influence a molecule's structure and reactivity. Computational studies often account for this using either explicit solvent models (in MD simulations) or implicit continuum models (in DFT calculations). eurjchem.com

A common implicit method is the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a defined dielectric constant. eurjchem.com Theoretical investigations of this compound's reactivity have employed the PCM to re-optimize its geometry in Dichloromethane (DCM), highlighting the importance of including solvent effects for accurate results. MD simulations can provide a more detailed picture by modeling the specific interactions, such as hydrogen bonding, between the solute and individual solvent molecules.

Structure-Reactivity Relationship Predictions

The relationship between the molecular structure of this compound and its chemical reactivity is a critical area of study, offering insights into its behavior in various chemical transformations. Computational chemistry provides powerful tools to predict and understand these relationships, focusing on reaction pathways, transition states, and the selectivity of reactions.

Computational Insights into Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving benzoate esters. These theoretical calculations provide a window into the energetic landscapes of chemical reactions, identifying the most probable pathways and the structures of high-energy transition states.

For instance, in the context of ester hydrogenolysis, computational studies can model the interaction of this compound with a catalyst. Mechanistic studies on related systems, such as the cobalt-catalyzed hydrogenolysis of benzyl benzoate derivatives, reveal that electron transfer from the metal center to the ester is a key step. rsc.org This process forms a radical anion transition state. rsc.org The stability of this transition state, and therefore the reaction rate, is influenced by the electronic properties of substituents on the aromatic rings. rsc.org For this compound, the electron-donating methoxy (B1213986) group would influence the stability of such an intermediate.

Furthermore, methods like the Nudged Elastic Band (NEB) and Intrinsic Reaction Coordinate (IRC) are employed to map the minimum energy path connecting reactants to products. numberanalytics.com These calculations can reveal the step-by-step process of a reaction, including the formation of any intermediates. numberanalytics.com For example, in the hydrolysis of esters, DFT can model the protonation of the carbonyl oxygen in acidic conditions or the direct nucleophilic attack by a hydroxide (B78521) ion in basic conditions, detailing the formation of tetrahedral intermediates.

Computational tools also allow for the investigation of steric and electronic effects on reaction pathways. numberanalytics.com The geometry of the transition state is a crucial factor. For example, in SN2 reactions, the orientation of the nucleophile and leaving group in the transition state significantly impacts the reaction's energy barrier. acs.org For a molecule like this compound, computational modeling can predict how the bulky benzyl and methoxy-substituted phenyl groups influence the accessibility of the carbonyl carbon to an incoming nucleophile.

Prediction of Selectivity in Chemical Transformations

Predicting the selectivity of chemical reactions—regioselectivity, chemoselectivity, and stereoselectivity—is a primary goal of computational chemistry. researchgate.net For this compound, this involves determining which part of the molecule is most likely to react and in what orientation.

Regioselectivity: In reactions such as electrophilic aromatic substitution, the methoxy group on the benzoate ring is an ortho-, para-directing group. Computational models can quantify this directing effect. For example, Fukui indices, calculated using DFT, can predict the most likely sites for nucleophilic or electrophilic attack. In the case of deuteration catalyzed by an iridium complex, experimental results show high incorporation of deuterium at the ortho position to the methoxy group, a finding that can be rationalized through computational modeling of the reaction's transition states. nih.gov

Chemoselectivity: this compound possesses multiple potentially reactive sites, including the ester linkage, the benzene (B151609) rings, and the methoxy group. Predicting which of these sites will react under specific conditions is a question of chemoselectivity. For example, in reactions involving cleavage of the molecule, selectivity between the benzyl C-O bond and the aryl C-O bond can be investigated. In the hydrogenolysis of benzyl benzoate derivatives catalyzed by a cobalt complex, the reaction proceeds via β-C–O bond cleavage of the benzyl group. rsc.org Computational studies can help understand why this pathway is favored over others by comparing the activation energies of competing reaction pathways. Similarly, the selective cleavage of benzyl esters in the presence of benzyl ethers using tin(IV) chloride highlights the possibility of achieving high chemoselectivity. researchgate.net

Stereoselectivity: While less directly applicable to the achiral this compound itself, the principles of predicting stereoselectivity are relevant if it were to react with a chiral reagent or at a prochiral center. Machine learning models, trained on datasets of reactions with known stereochemical outcomes, are emerging as powerful tools for predicting the stereoselectivity of new reactions. mpg.de These models can quantify the influence of various factors, including the structure of the reactants, catalysts, and solvents, on the stereochemical outcome. mpg.de

The table below presents data on the deuteration of various 4-methoxybenzoate esters, illustrating the influence of the ester group on reactivity.

| Substrate | Ester Group | Catalyst | Deuterium Incorporation (%) |

|---|---|---|---|

| This compound | Benzyl | 1d | 89 |

| Methyl 4-methoxybenzoate | Methyl | 1a | - |

| Ethyl 4-methoxybenzoate | Ethyl | 5 | - |

| t-Butyl 4-methoxybenzoate | t-Butyl | 1a | - |

Data sourced from a study on iridium-catalyzed ortho-directed deuterium labeling. nih.gov The specific incorporation percentages for the methyl, ethyl, and t-butyl esters were not provided in the abstract.

The following table shows the calculated atomic charges on the carbonyl oxygen of various substituted benzoates, which can be correlated with their reactivity.

| Molecule | qO(Hirsh) | qO(CM5) | qO(NPA) |

|---|---|---|---|

| ethyl 4-methoxybenzoate | -0.2982 | -0.3482 | -0.6446 |

| methyl 4-methoxybenzoate | -0.2976 | -0.3475 | -0.6444 |

These values provide insight into the electronic environment of the reactive carbonyl group. researchgate.net

Role of Benzyl 4 Methoxybenzoate and Its Analogues in Advanced Materials Science

Liquid Crystalline Materials

The incorporation of benzoate (B1203000) moieties, central to the structure of benzyl (B1604629) 4-methoxybenzoate (B1229959), is a well-established strategy in the design of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of conventional liquids and solid crystals, making them invaluable for display technologies and other optical applications. wikipedia.org

Integration of Benzoate Moieties into Liquid Crystal Architectures

Benzoate esters are fundamental building blocks in the synthesis of calamitic (rod-like) liquid crystals. whiterose.ac.uk The rigid core of the benzoate group, combined with flexible terminal chains, gives rise to the anisotropic molecular shapes that are essential for the formation of liquid crystalline phases. nih.gov In these architectures, the benzoate moiety often forms the central part of the molecule, with various substituents attached to tailor the material's properties. nih.govtandfonline.com For instance, the synthesis of liquid crystals containing a 1,2,3-triazole ring alongside a benzoate group has been explored to create new mesomorphic behaviors. tandfonline.com Furthermore, block copolymers containing phenyl benzoate moieties have been synthesized, demonstrating the ability to form highly ordered nanostructures. mdpi.com

Influence of Benzyl 4-methoxybenzoate Structural Features on Mesophase Behavior

The length and nature of alkoxy chains attached to the benzoate core are known to significantly impact mesophase behavior. nih.gov Longer chains tend to promote the formation of more ordered smectic phases, where molecules are arranged in layers. nih.gov The introduction of different functional groups, such as a trifluoromethyl group, can alter the polarity and intermolecular interactions, leading to changes in the mesophase type and stability. nih.gov For example, the addition of a second nitro group to a nitrobiphenyl benzoate structure was found to suppress the nematic phase. chemrxiv.org The position of substituents is also critical; for example, moving a nitro group from the para to the meta position on a phenyl ring can render a material non-mesogenic. chemrxiv.org

Thermodynamic Characteristics of Liquid Crystals Containing Benzoate Cores

The thermodynamic properties of liquid crystals with benzoate cores, such as their phase transition temperatures and enthalpies, are key to understanding their stability and potential applications. researchgate.nettubitak.gov.tr Techniques like differential scanning calorimetry (DSC) and inverse gas chromatography (IGC) are employed to characterize these properties. whiterose.ac.ukresearchgate.nettubitak.gov.tr

DSC measurements allow for the determination of transition temperatures between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid) and the associated enthalpy changes. nih.govtubitak.gov.trnih.gov IGC can be used to determine the thermodynamic interaction parameters between the liquid crystal and various solutes, providing insight into the material's cohesive properties and selectivity. tubitak.gov.tr Studies on phenyl-benzoate-based calamitic liquid crystals have utilized IGC to determine phase transition temperatures and other thermodynamic properties. researchgate.net

Table 1: Phase Transition Temperatures of a Phenyl-Benzoate-Based Calamitic Liquid Crystal (BDBB)

| Transition | Temperature (K) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal to Smectic C | 390.9 | 38.62 |

| Smectic C to Nematic | 473.8 | 0.85 |

| Nematic to Isotropic | 487.6 | 1.13 |

Data sourced from a study on 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). tubitak.gov.tr

Alignment Mechanisms and Optical Properties of Liquid Crystalline Systems

The ability to control the alignment of liquid crystal molecules is fundamental to their application in devices like liquid crystal displays (LCDs). wikipedia.orgmdpi.com Various methods are used to achieve uniform alignment, including the use of alignment layers, such as rubbed polyimide films, and photoalignment techniques. wikipedia.orgnih.gov The interaction between the liquid crystal molecules and the alignment surface dictates the orientation of the director, which is the average direction of the long axes of the molecules. wikipedia.orgmdpi.com

Liquid crystals containing benzoate moieties can be aligned to exhibit specific optical properties. optica.org For instance, aligned nematic liquid crystals are optically uniaxial, a property that is essential for the functioning of LCDs. wikipedia.org The alignment can be homogeneous (planar), where the director is parallel to the surface, or homeotropic (vertical), where the director is perpendicular to the surface. mdpi.com The choice of alignment method and the molecular structure of the liquid crystal influence the resulting optical characteristics, such as the contrast ratio and response time of a display device. mdpi.com The incorporation of benzoate-based liquid crystals into polymer networks can also be used to create materials for optical sensors. rsc.org

Polymer Science and Engineering

While this compound itself is primarily studied in the context of liquid crystals, its related ester, benzyl methacrylate (B99206), is a significant monomer in polymer science. It is used in various polymerization techniques to create polymers with a range of properties and applications.

Use of Benzyl Methacrylate (related ester) in Polymerization Systems (e.g., RAFT dispersion polymerization)

Benzyl methacrylate (BzMA) is a versatile monomer frequently employed in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique. rsc.orgacs.orgacs.orgnih.govnih.gov RAFT dispersion polymerization of BzMA is a powerful method for producing well-defined block copolymer nano-objects, such as spheres, worms, and vesicles. rsc.orgacs.orgacs.orgnih.gov This process, often referred to as polymerization-induced self-assembly (PISA), involves the chain extension of a soluble macromolecular chain transfer agent (macro-CTA) with BzMA in a solvent where the resulting poly(benzyl methacrylate) (PBzMA) block is insoluble. rsc.orgacs.org

Table 2: RAFT Dispersion Polymerization of Benzyl Methacrylate (BzMA) - Key Findings

| Polymerization System | Stabilizer | Core-forming Block | Key Outcome | Reference |

|---|---|---|---|---|

| RAFT dispersion in mineral oil | Poly(lauryl methacrylate) (PLMA) | Poly(benzyl methacrylate) (PBzMA) | Formation of spheres, worms, or vesicles at high solids content. | rsc.org |

| RAFT dispersion in silicone oil | Silicone-based methacrylic stabilizer | Poly(benzyl methacrylate) (PBzMA) | Convenient access to spheres, worms, and vesicles with high monomer conversion. | acs.org |

| Blue light-initiated alcoholic RAFT dispersion | Poly(2-hydroxypropyl methacrylate) (PHPMA) | Poly(benzyl methacrylate) (PBzMA) | High monomer conversion (>95%) within 2 hours. | nih.gov |

| RAFT dispersion in mineral oil | Poly(stearyl methacrylate) (PSMA) | Poly(benzyl methacrylate) (PBzMA) | Formation of well-defined spherical nanoparticles with controllable size. | nih.gov |

This table summarizes findings from various studies on the RAFT dispersion polymerization of BzMA.

Incorporation of Benzoate Functionality into Polymer Backbones

The integration of benzoate functionalities into polymer structures is a versatile strategy in materials science, achieved through various polymerization and modification techniques. These methods allow for the precise placement of benzoate groups, either within the main polymer chain or as pendant side chains, to tailor the final properties of the material.

A primary method for creating polymers with benzoate side chains is through the polymerization of monomers that already contain the benzoate moiety. Controlled radical polymerization techniques are frequently employed for this purpose. For instance, Atom Transfer Radical Polymerization (ATRP) has been successfully used to synthesize well-defined block copolymers with narrow molecular weight distributions, such as those containing cyano-terminated phenyl benzoate moieties. mdpi.com This method offers precise control over the polymer architecture. mdpi.comopenaccessjournals.com Similarly, free radical polymerization is a straightforward and common technique for producing a variety of side-chain systems. openaccessjournals.com For example, copolymers of isobornyl methacrylate and benzyl methacrylate have been synthesized via free radical polymerization using an initiator like benzoyl peroxide. dergi-fytronix.com

Another significant approach is the chemical modification of existing polymers. This post-polymerization functionalization allows for the introduction of benzoate groups onto a pre-formed polymer backbone. One such method involves the nucleophilic ring-opening of maleic anhydride (B1165640) copolymers. ajchem-a.com In this process, a nucleophilic reagent like 2-amino ethyl benzoate reacts with the anhydride groups in the copolymer backbone, opening the ring and attaching the benzoate-containing group as a side chain. ajchem-a.com This technique has been shown to be a simple and fast method for producing modified copolymers in high yields. ajchem-a.com

The versatility of these synthetic routes enables the creation of a wide array of polymer architectures. Side-chain liquid crystal polymers (SCLCPs), for example, often feature benzoate-containing mesogens attached to a flexible polymer backbone, such as polymethacrylates, polyacrylates, or polysiloxanes. nih.govmdpi.com The "decoupling spacer" concept, where a flexible chain separates the mesogen from the polymer backbone, allows the side chain moieties to self-organize and form liquid crystalline phases. openaccessjournals.com Furthermore, benzoate derivatives have been incorporated into more complex systems, including tapered or dendronized polymers, where units like 3,4,5-tris[4-(n-dodecan-1-yloxy)benzyloxy]benzoate are attached as side chains to create materials with highly organized columnar structures. mdpi.com

Impact of this compound Derivatives on Polymer Properties

The incorporation of this compound and its analogues into polymer structures profoundly influences their thermal, mechanical, and functional properties, enabling the development of advanced materials for specialized applications. The rigid, aromatic nature of the benzoate group is a key contributor to these effects.

One of the most significant impacts is on the thermal properties of the polymer. The introduction of bulky benzoate side chains can increase the glass transition temperature (T_g) of the material. For instance, the chemical modification of maleic anhydride copolymers with 2-amino ethyl benzoate substituents was found to increase the polymer's rigidity and T_g by decreasing the free volume of the macromolecules. ajchem-a.com In copolymers of isobornyl methacrylate (IBMA) and benzyl methacrylate (BzMA), the T_g was observed to increase with a higher content of the high-T_g IBMA units. dergi-fytronix.com Conversely, the thermal stability of these copolymers increased with a higher proportion of BzMA units, attributed to the presence of the aromatic ring in its side group. dergi-fytronix.com

| Copolymer Composition (Mole Fraction IBMA) | Glass Transition Temperature (T_g) in °C | Reference |

|---|---|---|

| P(IBMA₀.₂₆-co-BzMA) | 95.8 | dergi-fytronix.com |

| P(IBMA₀.₄₈-co-BzMA) | 127.6 | dergi-fytronix.com |

| P(IBMA₀.₇₈-co-BzMA) | 173.5 | dergi-fytronix.com |

The presence of benzoate moieties is also instrumental in inducing liquid crystalline (LC) behavior. mdpi.com Phenyl benzoate groups are typical mesogenic units that, when attached to a polymer backbone, can self-assemble into ordered liquid crystalline phases such as nematic or smectic phases. nih.govresearchgate.net Side-chain liquid crystal polymers (SCLCPs) with benzoate derivatives can form nanostructures, like the hexagonal cylinder structures with a lattice period of about 18 nm observed in block copolymers with cyano-terminated phenyl benzoate moieties. mdpi.com This ability to form highly ordered, microphase-separated structures is critical for applications in microfabrication, filter membranes, and optical films. mdpi.com

From a mechanical standpoint, benzoate groups enhance the rigidity and strength of the polymer matrix. In recycled polyethylene (B3416737) terephthalate (B1205515) (rPET), the addition of sodium benzoate as a nucleating agent led to an increase in the flexural modulus. mdpi.com Similarly, when silk fibroin hydrogels were blended with sodium benzoate, their tensile strength increased, which was attributed to the large benzene (B151609) ring structure of the benzoate reducing the elastic capacity and thereby increasing mechanical strength. mdpi.com

Furthermore, benzoate derivatives can alter other functional properties. In the construction industry, copolymers grafted with benzoate have been shown to improve the dispersion performance of polycarboxylate superplasticizers in cement. researchgate.net In energy storage, the incorporation of benzyl 4-(bromomethyl)benzoate (B8499459) is explored in materials science for creating polymers with enhanced thermal stability and mechanical strength.

| Hydrogel Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference |

|---|---|---|---|

| SF-GG (0.3) | 46.4 | 219.7 | mdpi.com |

| SF-GG (0.3) - SB (0.4) | 53.3 | 226.3 | mdpi.com |

Applications of Benzyl 4 Methoxybenzoate in Complex Organic Synthesis and Chemical Biology Research

Protecting Group Chemistry

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org This temporary modification involves the introduction of a "protecting group," which is later removed in a process called deprotection. wikipedia.org The benzyl (B1604629) ester, a key feature of Benzyl 4-methoxybenzoate (B1229959), is a widely employed protecting group for carboxylic acids. libretexts.org

Benzyl Ester as a Carboxylic Acid Protecting Group

The benzyl ester functionality is a common choice for the protection of carboxylic acids due to its ease of introduction and stability under a variety of reaction conditions. libretexts.orgnih.gov The formation of a benzyl ester, such as Benzyl 4-methoxybenzoate from 4-methoxybenzoic acid and benzyl alcohol, effectively masks the acidic proton and nucleophilic character of the carboxyl group. vulcanchem.com This protection is essential during complex synthetic sequences where the carboxylic acid needs to remain inert while other transformations are carried out. wikipedia.org

Several methods exist for the synthesis of benzyl esters, including the reaction of a carboxylic acid with benzyl alcohol under acidic catalysis or with benzyl bromide in the presence of a base. vulcanchem.combeilstein-journals.org More contemporary methods include palladium-catalyzed C-H acyloxylation of toluene (B28343) with carboxylic acids, offering an atom-economical route. organic-chemistry.org

Strategies for Selective Deprotection

A key advantage of the benzyl ester protecting group is the availability of specific and mild deprotection methods that allow for its removal without affecting other sensitive functional groups within the molecule. wikipedia.orglibretexts.orgnih.gov

Hydrogenolysis: The most common method for cleaving benzyl esters is catalytic hydrogenolysis. libretexts.orgsynarchive.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂). organic-chemistry.orgsynarchive.com The process is highly efficient and clean, yielding the deprotected carboxylic acid and toluene as the only byproduct. uwindsor.ca The reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to acids or bases. organic-chemistry.org

Acidic Conditions: While benzyl esters are generally stable to mild acidic conditions, they can be cleaved by strong acids, although this method is less common than hydrogenolysis. uwindsor.caorganic-chemistry.org The stability of the benzyl group can be modulated by substituents on the aromatic ring; for instance, electron-donating groups like methoxy (B1213986) increase acid lability. thieme-connect.de

The choice of deprotection strategy is crucial for achieving chemoselectivity in complex syntheses. For example, hydrogenolysis can be performed in the presence of many other protecting groups, such as tert-butyl esters and silyl (B83357) ethers, which are sensitive to acidic conditions. libretexts.orgdal.ca

| Deprotection Method | Reagents and Conditions | Advantages | Limitations |

| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) synarchive.com | Mild, neutral conditions; high yield organic-chemistry.orgsynarchive.com | Can also reduce other functional groups like alkenes, alkynes, and nitro groups wikipedia.orguwindsor.ca |

| Acidolysis | Strong acids (e.g., TFA, HBr) organic-chemistry.orgthieme-connect.de | Useful when hydrogenolysis is not feasible due to other reducible groups | Requires strongly acidic conditions which may not be compatible with other acid-labile protecting groups uwindsor.caorganic-chemistry.org |

| Oxidative Cleavage | Oxidants (e.g., DDQ for PMB ethers) organic-chemistry.orgchem-station.com | Orthogonal to hydrogenolysis and acidolysis | Primarily for substituted benzyl groups like p-methoxybenzyl (PMB) organic-chemistry.orgchem-station.com |

Comparison with Other Protecting Groups

The effectiveness of a protecting group strategy often depends on the specific requirements of the synthetic route. Comparing benzyl esters to other related protecting groups, such as 4-methoxybenzyl (PMB) esters, highlights their distinct characteristics.

Benzyl Esters vs. 4-Methoxybenzyl (PMB) Esters:

The 4-methoxybenzyl (PMB) ester is a close relative of the benzyl ester and is considered a "workhorse" protecting group for carboxylic acids. nih.gov The primary difference lies in their relative lability. nih.govthieme-connect.de

Stability and Cleavage: The electron-donating methoxy group on the PMB ester makes it more susceptible to cleavage under both acidic and oxidative conditions compared to the unsubstituted benzyl ester. libretexts.orgnih.govthieme-connect.de For example, PMB esters can be cleaved with trifluoroacetic acid (TFA) under conditions that leave benzyl esters intact. nih.govthieme-connect.de This differential reactivity allows for selective deprotection when both groups are present in the same molecule. nih.gov PMB ethers can also be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a method not applicable to simple benzyl ethers. organic-chemistry.orgchem-station.com

Hydrogenolysis: Both benzyl and PMB esters can be removed by catalytic hydrogenolysis. libretexts.orgnih.gov

| Protecting Group | Structure | Key Cleavage Methods | Relative Stability |

| Benzyl Ester | R-CO-O-CH₂-Ph | Hydrogenolysis (H₂/Pd-C) libretexts.org | More stable to acid and oxidation than PMB ester thieme-connect.de |

| 4-Methoxybenzyl (PMB) Ester | R-CO-O-CH₂-C₆H₄-OCH₃ | Hydrogenolysis, mild acid (TFA), oxidation (DDQ) nih.govchem-station.com | More labile than benzyl ester libretexts.org |

| tert-Butyl Ester | R-CO-O-C(CH₃)₃ | Acid (TFA, HCl) libretexts.org | Stable to hydrogenolysis and basic conditions libretexts.org |

Building Block in Multistep Organic Syntheses

Beyond its role in protecting group strategies, the core structure of this compound makes it a valuable starting material and intermediate for synthesizing more elaborate molecules. vulcanchem.coma2bchem.com

Intermediate in the Synthesis of Pharmaceutical Scaffolds and Advanced Organic Molecules